(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound with the molecular formula C4H7N3O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles .
Scientific Research Applications
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its biological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine
- (5-Methyl-1H-indazol-3-yl)methanamine
Uniqueness
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-4(2-5)8-7-3/h2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBUMVMXXGQOEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445611 |
Source
|
Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90928-92-0 |
Source
|
Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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